molecular formula C25H36N2O2S B13783494 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one CAS No. 98424-37-4

17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one

Cat. No.: B13783494
CAS No.: 98424-37-4
M. Wt: 428.6 g/mol
InChI Key: HTSPJQAZUNNQKQ-MWGRHRFLSA-N
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Description

17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroidal compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one typically involves multi-step organic reactions. The starting material is often a steroidal precursor, which undergoes functional group modifications to introduce the hydroxy, propylamino, and thiazolyl groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one is used as a precursor for synthesizing other steroidal compounds. It serves as a model compound for studying steroid chemistry and reaction mechanisms.

Biology: In biological research, this compound is studied for its interactions with androgen receptors and its potential effects on cellular processes. It is used in assays to investigate hormone-receptor binding and signal transduction pathways.

Medicine: Medically, the compound has been explored for its potential therapeutic applications, including its use as an anti-inflammatory agent or in hormone replacement therapy. Its effects on various physiological systems are of interest in pharmacological studies.

Industry: In the industrial sector, the compound may be used in the synthesis of pharmaceuticals and as an intermediate in the production of other bioactive molecules.

Mechanism of Action

The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence cellular functions. The pathways involved include signal transduction cascades that regulate cell growth, differentiation, and metabolism.

Comparison with Similar Compounds

  • 17-alpha-Hydroxy-17-beta-cyanoandrost-4-en-3-one
  • 17-beta-Hydroxy-17-methylandrost-4-en-3-one

Comparison: Compared to similar compounds, 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to androgen receptors and influence its pharmacokinetic profile.

Properties

CAS No.

98424-37-4

Molecular Formula

C25H36N2O2S

Molecular Weight

428.6 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(propylamino)-1,3-thiazol-4-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C25H36N2O2S/c1-4-13-26-22-27-21(15-30-22)25(29)12-9-20-18-6-5-16-14-17(28)7-10-23(16,2)19(18)8-11-24(20,25)3/h14-15,18-20,29H,4-13H2,1-3H3,(H,26,27)/t18-,19+,20+,23+,24+,25+/m1/s1

InChI Key

HTSPJQAZUNNQKQ-MWGRHRFLSA-N

Isomeric SMILES

CCCNC1=NC(=CS1)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)O

Canonical SMILES

CCCNC1=NC(=CS1)C2(CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C)O

Origin of Product

United States

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